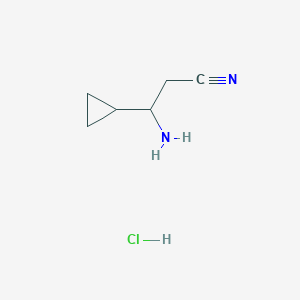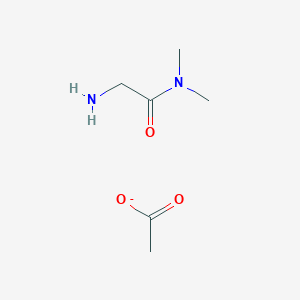![molecular formula C8H8Br2N2O2S B11822034 N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)
N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N’-(2,5-dibromobenzenesulfonyl)ethanimidamide involves the reaction of 2,5-dibromobenzenesulfonyl chloride with ethanimidamide under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
N’-(2,5-dibromobenzenesulfonyl)ethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and ethanimidamide.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Wissenschaftliche Forschungsanwendungen
N’-(2,5-dibromobenzenesulfonyl)ethanimidamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-(2,5-dibromobenzenesulfonyl)ethanimidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
N’-(2,5-dibromobenzenesulfonyl)ethanimidamide can be compared with other sulfonyl-containing compounds, such as:
N’-(2,4-dibromobenzenesulfonyl)ethanimidamide: Similar structure but with bromine atoms at different positions, affecting its reactivity and applications.
N’-(2,5-dichlorobenzenesulfonyl)ethanimidamide: Chlorine atoms instead of bromine, leading to differences in chemical properties and biological activity.
N’-(2,5-difluorobenzenesulfonyl)ethanimidamide:
N’-(2,5-dibromobenzenesulfonyl)ethanimidamide stands out due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
N'-(2,5-dibromophenyl)sulfonylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O2S/c1-5(11)12-15(13,14)8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPAQHMMNHKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)(=O)C1=C(C=CC(=C1)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)



![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)
![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)

![tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822000.png)


![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)

